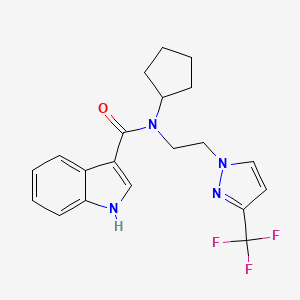

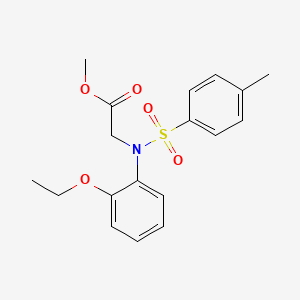

![molecular formula C20H23N7O3 B2996803 (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone CAS No. 1005293-29-7](/img/structure/B2996803.png)

(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to the class of 1,2,3-triazolo[4,5-d]pyrimidines . Pyrazines and pyridazines fused to 1,2,3-triazoles are a set of heterocycles obtained through a variety of synthetic routes . They have been used in medicinal chemistry for various purposes such as c-Met inhibition or GABA A modulating activity .

Synthesis Analysis

The synthesis of these heterocyclic ring systems typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,2,3-triazolo[4,5-d]pyrimidine core. This core is isoelectronic with that of purines, and depending on the choice of substituents, it has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Chemical Reactions Analysis

The compound has shown potential in various biological applications. For instance, [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported as potent USP28 inhibitors . They have also shown potential as anti-proliferative agents against gastric cancer .

科学的研究の応用

Synthesis and Antimicrobial Activities

- Research has explored the synthesis of novel triazole derivatives, including compounds related to the specified chemical, for their antimicrobial activities. Some of these compounds have shown good or moderate activities against test microorganisms (Bektaş et al., 2007).

5-HT2 Antagonist Activity

- Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, structurally related to the compound , have been synthesized and tested for 5-HT2 and alpha 1 receptor antagonist activity. These studies contribute to understanding the pharmacological properties of triazole derivatives (Watanabe et al., 1992).

Medical Imaging Applications

- Derivatives similar to the specified chemical have been developed for mapping cerebral adenosine A2A receptors (A2ARs) using PET imaging. This is particularly significant in the context of neurological disorders and could contribute to advanced diagnostic techniques (Zhou et al., 2014).

Synthesis of Novel Compounds

- The synthesis of new compounds, including those related to the specified molecule, has been a significant area of research. These compounds are often evaluated for their potential biological activities and applications in various therapeutic areas (Abu‐Hashem et al., 2020).

Biological Activity Evaluation

- Several studies have synthesized and evaluated the biological activities of compounds similar to the specified chemical. These activities include potential antihypertensive, antibacterial, and anti-inflammatory effects, which are significant for drug discovery and development (Bayomi et al., 1999).

Inhibitors of Tubulin Polymerization

- Research into the development of inhibitors of tubulin polymerization has included compounds structurally related to the specified chemical. These studies contribute to the field of cancer research and the development of novel anticancer drugs (Prinz et al., 2017).

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs . This suggests that the compound may interact with its targets through hydrogen bonding, given the hydrogen bond accepting and donating characteristics of its core structure .

Biochemical Pathways

For instance, it may inhibit enzymes involved in cancer progression , or it may interact with receptors involved in inflammation and pain perception .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies typically involve the assessment of absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for determining the bioavailability of a drug.

Result of Action

Similar compounds have been found to exhibit potent antiproliferative activity, suggesting that this compound may inhibit cell growth or induce cell death . Additionally, the compound may exert antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .

特性

IUPAC Name |

[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(oxolan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O3/c1-29-15-5-2-4-14(12-15)27-19-17(23-24-27)18(21-13-22-19)25-7-9-26(10-8-25)20(28)16-6-3-11-30-16/h2,4-5,12-13,16H,3,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAHBZXPTFMZRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCO5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

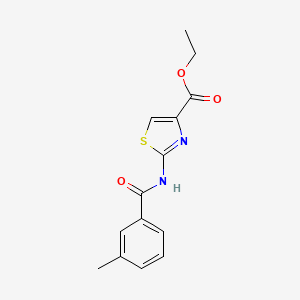

![N'-cyclohexyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide](/img/structure/B2996721.png)

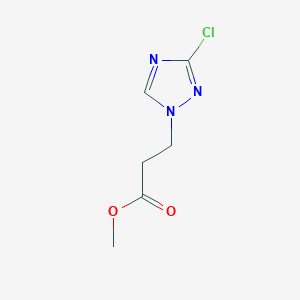

![1-phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2996727.png)

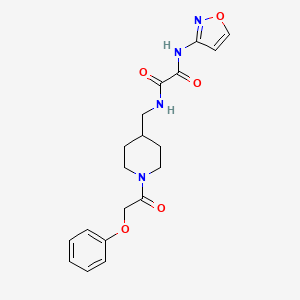

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-ethoxyacetamide](/img/structure/B2996730.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide](/img/structure/B2996731.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2996735.png)

![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)